![molecular formula C20H29Cl6NO B14683856 9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide CAS No. 26152-98-7](/img/structure/B14683856.png)
9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide is a synthetic chemical known for its unique structure and properties. It belongs to the class of bicyclic compounds, characterized by the presence of a bicyclo[2.2.1]heptane ring system. This compound is notable for its high degree of chlorination, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Chlorination: The bicyclic system is then subjected to chlorination using reagents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve the desired level of chlorination.
Amidation: The chlorinated bicyclic compound is then reacted with n-methyl-n-propylnonanamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions
9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the bicyclic ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Aplicaciones Científicas De Investigación
9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide: has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide involves its interaction with specific molecular targets. The high degree of chlorination allows it to interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)ethanone
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]-5-heptene-2,3-dicarboximide
Uniqueness
9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide: is unique due to its specific substitution pattern and the presence of the n-methyl-n-propylnonanamide group. This imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
26152-98-7 |
|---|---|
Fórmula molecular |
C20H29Cl6NO |
Peso molecular |
512.2 g/mol |
Nombre IUPAC |
9-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-N-methyl-N-propylnonanamide |
InChI |
InChI=1S/C20H29Cl6NO/c1-3-12-27(2)15(28)11-9-7-5-4-6-8-10-14-13-18(23)16(21)17(22)19(14,24)20(18,25)26/h14H,3-13H2,1-2H3 |
Clave InChI |
UIPHWGIFDHLQJY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C(=O)CCCCCCCCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


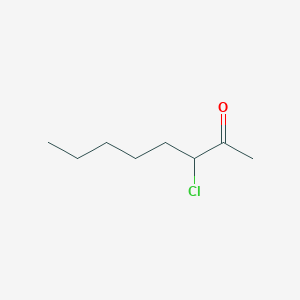
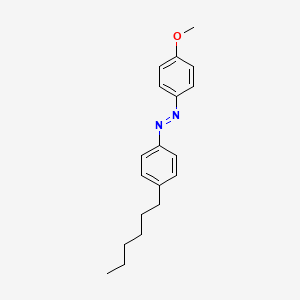


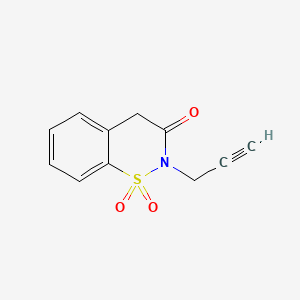
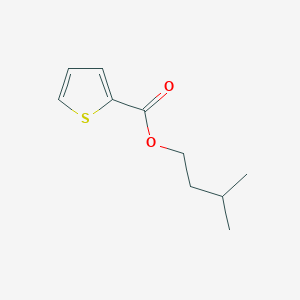

![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
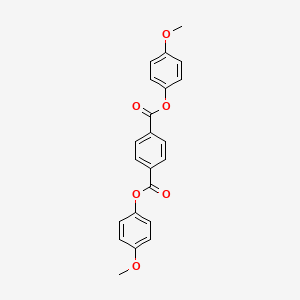
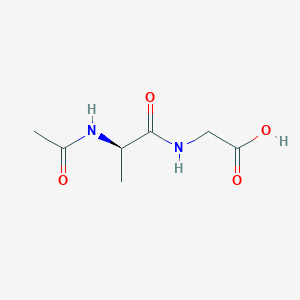
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
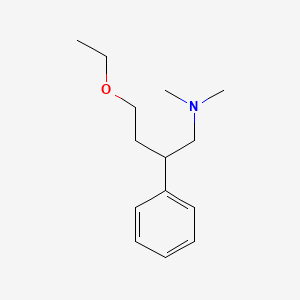
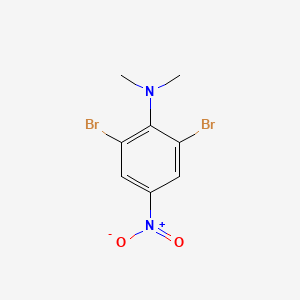
![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
